(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
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Overview
Description
The compound (3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
is a chemical compound with the molecular formula C25H30O4Si
. It is a complex organic molecule that contains a cyclopentane ring and a dioxolane ring, both of which are substituted with various functional groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a cyclopentane ring and a dioxolane ring, both of which are substituted with various functional groups . The compound also contains a silicon atom, which is part of a silyl ether group. This group is attached to the cyclopentane ring via an oxygen atom .Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been utilized in various chemical reactions, such as the addition and cycloaddition reactions of di-tert-butyl(di-tert-butylphenylsilyl)iminosilane. These reactions lead to the formation of various derivatives, showcasing the compound's versatility in organic synthesis (Niesmann, Klingebiel, & Noltemeyer, 1996).
- In another study, the formation of the Dinitro-3H-pyrazole derivative of Cycloartemisiaketone oxime was achieved through a reaction involving a compound structurally related to (3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one (Suleimenov et al., 2004).
Application in Stereoselective Synthesis
- This chemical has been employed in the chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reaction, leading to the synthesis of an optically active, highly functionalized cyclopentane. This application demonstrates its role in the synthesis of complex, stereochemically defined molecules (Yakura et al., 1999).
Role in Pharmaceutical Synthesis
- The compound is integral in synthetic approaches to pharmaceuticals, such as 15-Deoxy-Δ12,14-prostaglandin J2. The synthesis of key intermediates from this compound exemplifies its importance in medicinal chemistry (Gimazetdinov, Al’mukhametov, & Miftakhov, 2019).
Utilization in Organic Chemistry Research
- Its derivatives have been used in the study of free-radical bromination and isotope effects, contributing to a deeper understanding of reaction mechanisms in organic chemistry (Lange, Organ, & Roche, 1992).
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets through the cleavage of the si-o bond . This interaction could potentially trigger a series of biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
The compound’s potential to trigger the cleavage of the si-o bond suggests it may influence pathways involving silicon-based compounds
Properties
IUPAC Name |
(3aR,6aR)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O4Si/c1-24(2,3)30(19-12-8-6-9-13-19,20-14-10-7-11-15-20)27-17-18-16-21(26)23-22(18)28-25(4,5)29-23/h6-16,22-23H,17H2,1-5H3/t22-,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHGEKZEDWXELW-PKTZIBPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=O)C=C2CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)C(=O)C=C2CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461101 |
Source
|
Record name | (3aR,6aR)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-2,2-dimethyl-3a,6a-dihydro-2H,4H-cyclopenta[d][1,3]dioxol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303963-92-0 |
Source
|
Record name | (3aR,6aR)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-2,2-dimethyl-3a,6a-dihydro-2H,4H-cyclopenta[d][1,3]dioxol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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